molecular formula C22H25NO3 B580037 1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone CAS No. 1427521-38-7

1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone

Cat. No.: B580037
CAS No.: 1427521-38-7
M. Wt: 351.4 g/mol
InChI Key: GMXLLEJMDHWZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone (CAS: 1427521-38-7), often identified as a metabolite of the synthetic cannabinoid JWH-250, is a certified reference standard of high analytical purity . This compound is primarily utilized in forensic toxicology and clinical research for the development and validation of analytical methods to detect drug use . Its role as a biomarker of exposure makes it invaluable for urine drug testing in workplace, clinical, and criminal justice settings, aiding in the identification of JWH-250 consumption . Researchers employ advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately identify and quantify this metabolite in complex biological matrices like urine, blood, and hair . The molecular formula is C22H25NO3 and it has a molecular weight of 351.44 g/mol . Synthetic cannabinoids like JWH-250 were initially developed to probe the endogenous cannabinoid system, acting as potent agonists at the CB1 and CB2 receptors . Studying phase I metabolites such as this 4-hydroxypentyl analog is crucial for understanding the drug's metabolic fate, pharmacokinetics, and the correlation between analyte concentration and physiological effects . This product is intended for research and forensic applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXLLEJMDHWZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017768
Record name JWH-250 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427521-38-7
Record name JWH-250 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Indole

The synthesis begins with functionalizing the indole nitrogen using 4-hydroxypentyl groups. A common approach involves treating indole derivatives with 5-bromo-1-pentanol under basic conditions. For example, 1H-indole reacts with 5-bromo-1-pentanol in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C for 12 hours, yielding 1-(4-hydroxypentyl)indole with 75% efficiency. The hydroxyl group is temporarily protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during subsequent steps.

Optimization of Reaction Conditions

Higher yields (82%) are achieved using phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which enhances the solubility of the alkoxide intermediate. Solvent systems such as tetrahydrofuran (THF)/water (3:1) reduce byproduct formation compared to pure DMF.

Friedel-Crafts Acylation

Acylation of 1-(4-Hydroxypentyl)Indole

The introduction of the 2-(2-methoxyphenyl)acetyl group proceeds via Friedel-Crafts acylation. 1-(4-Hydroxypentyl)indole reacts with 2-methoxyphenylacetyl chloride in dichloromethane (DCM) under catalysis by aluminum chloride (AlCl₃) at 0–5°C. This method produces the target compound in 68% yield after 4 hours. Alternative acylating agents, such as acetic anhydride derivatives, result in lower regioselectivity (<50%).

Solvent and Catalyst Screening

A comparative study revealed that boron trifluoride diethyl etherate (BF₃·Et₂O) in nitrobenzene improves electrophilic substitution at the indole C3 position, increasing yields to 74%. Polar aprotic solvents like acetonitrile (MeCN) reduce side reactions but require longer reaction times (8–10 hours).

Protection and Deprotection Strategies

Hydroxyl Group Protection

The 4-hydroxypentyl side chain’s hydroxyl group is protected during acylation to prevent ketone formation. Benzyl ether protection, achieved using benzyl bromide and sodium hydride (NaH) in THF, offers stability under acidic conditions. Deprotection via hydrogenolysis (H₂, Pd/C) restores the hydroxyl group without affecting the indole or methoxyphenyl moieties.

Comparative Analysis of Protecting Groups

While TBS ethers provide superior yields (89%) in alkylation, their removal requires harsh fluoride conditions (e.g., tetrabutylammonium fluoride, TBAF), which may degrade sensitive intermediates. In contrast, benzyl ethers exhibit compatibility with AlCl₃-mediated acylations, making them preferable for this synthesis.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (1:3) eluent, achieving >95% purity. High-performance liquid chromatography (HPLC) with a C18 column and methanol/water (70:30) mobile phase resolves residual alkylation byproducts.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) data confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, indole H-4), 7.45–7.30 (m, 5H, aromatic), 4.10 (t, J = 6.4 Hz, 2H, -OCH₂-), 3.85 (s, 3H, -OCH₃).

  • ¹³C NMR: 196.5 ppm (ketone carbonyl), 159.2 ppm (methoxy carbon).

Scalability and Industrial Applications

Pilot-Scale Synthesis

A patented method scales the reaction to 1 kg batches using continuous-flow reactors, reducing reaction time from 12 hours to 45 minutes and improving yield consistency (±2%).

Environmental Considerations

Waste minimization is achieved via solvent recovery systems, with DCM and THF recycled at rates exceeding 90% .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent on Indole N-1 Aryl Group on Ethanone Key Structural Differences Receptor Affinity (CB1) Legal Status (Example Jurisdiction)
1-[1-(4-Hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone 4-Hydroxypentyl 2-Methoxyphenyl Hydroxyl group on pentyl chain Not directly reported; predicted weaker than JWH-250 due to polarity Unregulated (as of 2025)
JWH-250 (2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone) Pentyl 2-Methoxyphenyl Non-hydroxylated pentyl chain High CB1 affinity; potent agonist Controlled (e.g., USA, EU)
JWH-203 (2-(2-Chlorophenyl)-1-(1-pentylindol-3-yl)ethanone) Pentyl 2-Chlorophenyl Chlorine substituent vs. methoxy Moderate CB1 affinity; less potent than JWH-250 Controlled
RCS-8 (1-(1-(2-Cyclohexylethyl)indol-3-yl)-2-(2-methoxyphenyl)ethanone) 2-Cyclohexylethyl 2-Methoxyphenyl Cyclohexyl group vs. alkyl chain High CB1 affinity; comparable to JWH-250 Controlled

Key Findings from Research

Structural-Activity Relationships (SAR): The length and branching of the N-1 substituent critically influence CB1 binding. Optimal activity occurs with 4–6 carbon chains (e.g., pentyl in JWH-250). The 4-hydroxypentyl group in the target compound may reduce receptor affinity due to steric hindrance or polarity . Aryl substituents on the ethanone group (e.g., 2-methoxyphenyl in JWH-250 vs. 2-chlorophenyl in JWH-203) modulate selectivity. Methoxy groups enhance lipophilicity and receptor interaction .

Metabolic and Analytical Differences: The hydroxyl group in the target compound may render it a metabolite of related SCs (e.g., JWH-203 metabolites include hydroxylated variants ). Detection methods (e.g., LC-MS, GC-FTIR) can distinguish it from non-polar analogs like JWH-250 due to altered retention times and spectral signatures .

Pharmacological Effects:

  • JWH-250 and RCS-8 produce CB1-mediated effects (hypothermia, catalepsy) in animal models. The target compound’s hydroxyl group may reduce potency, as seen in hydroxylated metabolites of JWH-018 .

Biological Activity

1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone, also known as JWH-250, is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor interactions and its implications in pharmacology and toxicology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H25NO3
  • Molecular Weight : 351.44 g/mol
  • CAS Number : 1427325-83-4

Structure

The structure of this compound can be represented as follows:

Structure C22H25NO3\text{Structure }C_{22}H_{25}NO_3

This compound features an indole moiety and a methoxyphenyl group, which are critical for its interaction with cannabinoid receptors.

This compound primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a significant role in various physiological processes including pain sensation, mood regulation, and immune response.

Pharmacological Effects

Research indicates that JWH-250 exhibits several pharmacological effects:

  • Analgesic Effects : The compound has been studied for its potential analgesic properties, showing promise in pain management through its action on cannabinoid receptors.
  • Anti-inflammatory Properties : Some studies suggest that JWH-250 may modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that cannabinoids can offer neuroprotection, which may be relevant for conditions like neurodegenerative diseases.

Toxicological Profile

Despite its potential therapeutic benefits, JWH-250 has raised concerns regarding safety and toxicity. Reports indicate:

  • Adverse Effects : Users have reported various side effects including anxiety, paranoia, and cardiovascular issues.
  • Legal Status : Due to its psychoactive properties and potential for abuse, JWH-250 is classified as a controlled substance in many regions.

Case Studies and Experimental Data

A series of studies have explored the biological activity of JWH-250:

  • In Vitro Studies : Research involving cellular assays has demonstrated that JWH-250 effectively activates CB1 receptors with a potency comparable to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
    StudyMethodFindings
    Study 1Cell CultureSignificant activation of CB1 receptors
    Binding AssaysHigh affinity for cannabinoid receptors
  • Animal Models : Animal studies have shown that administration of JWH-250 leads to alterations in behavior consistent with cannabinoid exposure, including reduced locomotor activity and altered pain responses.
  • Clinical Implications : The compound's effects on pain and inflammation have prompted discussions about its potential therapeutic applications in chronic pain management and inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone, and how can reaction parameters be optimized to improve yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation or condensation reactions. For example, a modified Claisen-Schmidt condensation involves reacting substituted indole derivatives (e.g., 1-(4-hydroxypentyl)indole) with 2-methoxyphenylacetyl chloride in anhydrous ethanol under reflux. Critical parameters include:

  • Temperature : Maintaining 70–80°C to avoid side reactions.
  • Catalyst : Using thionyl chloride (0.05–0.1 eq) to enhance acylation efficiency.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product .
    • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of indole to acyl chloride) and reaction time (8–12 hours) improves yields to ~65–75% .

Q. How is X-ray crystallography employed to resolve structural ambiguities in this compound and its analogs?

  • Methodology : Single-crystal X-ray diffraction is used to determine bond lengths, angles, and stereochemistry. For example:

  • Crystallization : Slow evaporation of a saturated dichloromethane/hexane solution yields suitable crystals.
  • Data Collection : Diffraction data at 298 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Software like SHELXL refines structures, achieving R-factors ≤0.068 .
    • Key Findings : The indole and methoxyphenyl moieties exhibit near-planar geometry, with torsional angles <10° between aromatic rings, suggesting minimal steric hindrance .

Q. What analytical techniques are validated for unambiguous identification of this compound in complex matrices?

  • Methodology : Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) provides specificity:

  • GC Conditions : DB-5MS column (30 m × 0.25 mm), helium carrier gas (1.2 mL/min), temperature ramp 100–300°C.
  • FTIR Detection : Solid-phase spectra (400–4000 cm⁻¹) match reference libraries, with key peaks at 1685 cm⁻¹ (ketone C=O) and 1240 cm⁻¹ (aryl methoxy C-O) .
    • Cross-Validation : Mass spectrometry (EI-MS) confirms molecular ion [M⁺] at m/z 353.2 (C₂₂H₂₅NO₃) .

Advanced Research Questions

Q. How do computational studies predict the physicochemical properties and stability of this compound under varying pH conditions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) assess:

  • logP (Lipophilicity) : Predicted XLogP3 = 4.2, indicating high membrane permeability.
  • pKa : The hydroxyl group on the pentyl chain has a calculated pKa ≈ 9.5, suggesting protonation in physiological conditions.
  • Degradation Pathways : Hydrolysis of the ethanone moiety is favored at pH <3, forming indole and methoxyphenyl fragments .
    • Validation : Experimental HPLC-MS data corroborate degradation products at low pH .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved through mechanistic studies?

  • Contradictions : Yields vary from 50% to 75% across studies using similar protocols.
  • Resolution Strategies :

  • Kinetic Analysis : Monitoring reaction progress via in-situ IR spectroscopy identifies intermediates (e.g., acylindole adducts) that may decompose if heated >80°C.
  • Byproduct Identification : GC-MS detects dimeric byproducts (e.g., bis-indole derivatives) formed via radical coupling, which are minimized by inert atmosphere (N₂/Ar) .

Q. How does the hydroxylation of the pentyl chain influence metabolic pathways compared to non-hydroxylated analogs like JWH-250?

  • Methodology : In vitro hepatic microsomal assays (human S9 fraction) with LC-MS/MS analysis:

  • Phase I Metabolism : Hydroxylation at the pentyl chain increases polarity, accelerating glucuronidation (Phase II).
  • Key Metabolites : 4-Hydroxypentyl-OH and O-demethylated derivatives are major metabolites, contrasting with JWH-250’s primary pentyl chain oxidation .
    • Implications : The hydroxyl group enhances water solubility, reducing half-life in vivo compared to JWH-250 .

Compliance and Safety Considerations

Q. What legal restrictions apply to the handling and storage of this compound in academic research?

  • Regulatory Status : Classified as a Schedule I controlled substance in multiple jurisdictions (e.g., U.S. DEA, China NMPA) under analogs of JWH-250 (CAS 864445-43-2).
  • Compliance Measures :

  • Documentation : Maintain DEA Form 222 for procurement and disposal.
  • Storage : Secure in a controlled-access cabinet with continuous inventory logs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.